Product packaging for 2-(2-Phenylethenyl)-8-Quinolinol(Cat. No.:)

2-(2-Phenylethenyl)-8-Quinolinol

Cat. No.: B8567211
M. Wt: 247.29 g/mol
InChI Key: BKVXKVKAUFFGAM-UHFFFAOYSA-N
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Description

Significance of the 8-Hydroxyquinoline (B1678124) Core in Molecular Design

The 8-hydroxyquinoline (8-HQ) moiety is considered a "privileged structure" in medicinal chemistry. scirp.orgnih.gov This is largely due to its ability to act as a bidentate chelating agent, binding to various metal ions through its hydroxyl and quinoline (B57606) nitrogen atoms. tandfonline.comnih.gov This metal-binding capacity is a key factor in the diverse biological activities exhibited by 8-HQ derivatives, which include antimicrobial, anticancer, antifungal, and neuroprotective effects. acs.orgnih.govnih.gov

The interest in 8-hydroxyquinolines has grown substantially over the past two decades, driven by their potential in designing new drug candidates. nih.govresearchgate.net The synthetic versatility of the 8-HQ scaffold allows for the creation of a vast number of derivatives with tailored properties. nih.gov These compounds have been investigated for their roles in combating neurodegenerative diseases like Alzheimer's and Parkinson's, as well as for their potential as anticancer agents. researchgate.netcespu.ptelsevierpure.com The ability of 8-HQ derivatives to interact with metal ions is also crucial for their application as fluorescent sensors for detecting metal ions in biological and environmental systems. rroij.comscispace.com

The biological activities of 8-hydroxyquinoline and its derivatives are extensive. They have been shown to possess antibacterial properties against a range of bacteria, including Mycobacterium tuberculosis and Staphylococcus aureus. rroij.com Furthermore, their antifungal activity has been demonstrated against various fungal species. rroij.com In the realm of neuroprotection, 8-HQ derivatives like clioquinol (B1669181) have been studied for their potential to mitigate the effects of neurodegenerative disorders. scispace.comnih.gov The anticancer properties of these compounds are also a significant area of research, with studies showing their effectiveness against various cancer cell lines. nih.govrsc.org

Table 1: Investigated Biological Activities of 8-Hydroxyquinoline Derivatives
Biological ActivityDescriptionKey Findings
Antimicrobial Activity against various bacteria and fungi. rroij.comacs.orgDerivatives like nitroxoline (B368727) and clioquinol are used in treating microbial infections. acs.org Some synthesized derivatives show superior antibacterial activity compared to standard antibiotics. nih.gov
Anticancer Inhibition of cancer cell growth through various mechanisms, often linked to metal chelation. nih.govrsc.orgCopper(II) complexes of 8-hydroxyquinoline hydrazones show promising antiproliferative results. nih.gov Platinum(II) derivatives have been found to induce senescence and apoptosis in breast cancer cells. rsc.org
Neuroprotective Protection against neuronal damage, particularly in the context of neurodegenerative diseases. researchgate.netcespu.pt8-HQ derivatives can cross the blood-brain barrier and have shown potential in models of Parkinson's and Alzheimer's disease. scispace.comnih.gov They can offer protection against high glucose toxicity in neuronal cells. nih.gov
Antioxidant Capacity to neutralize harmful free radicals. researchgate.netnih.govMany 8-HQ derivatives exhibit antioxidant properties, which contribute to their neuroprotective effects. nih.gov
Anti-inflammatory Modulation of inflammatory pathways. scirp.orgresearchgate.netThis activity is another facet of their potential therapeutic applications. scirp.orgresearchgate.net

Overview of Research Trajectories for 2-(2-Phenylethenyl)-8-Quinolinol and Analogues

Research into this compound, also known as 2-styryl-8-hydroxyquinoline (2S-8HQ), and its analogues has followed several promising trajectories. The introduction of a styryl group at the 2-position of the 8-hydroxyquinoline core extends the π-conjugation of the molecule, which can enhance its electronic and photophysical properties. nih.govacs.org

One significant area of investigation is the anticancer activity of these compounds. Studies have shown that 2S-8HQ derivatives exhibit cytotoxic properties against various cancer cell lines. nih.govacs.org The nature of the substituents on both the quinoline and the styryl rings plays a crucial role in determining the potency of these compounds. For instance, a study on a series of 2-styryl-8-hydroxy quinolines revealed that derivatives with an -OH group on the quinoline ring and an electron-withdrawing group like -Br on the styryl ring showed enhanced cytotoxicity. nih.govresearchgate.net

Another key research direction is their application in neurodegenerative diseases . The ability of 8-hydroxyquinoline derivatives to chelate metal ions is particularly relevant in the context of diseases like Alzheimer's, where metal ion dyshomeostasis is a contributing factor. elsevierpure.comnih.gov Research has focused on designing multitargeted 2S-8HQ analogues that can inhibit β-amyloid aggregation, chelate biometals, and possess antioxidant properties. nih.gov

Furthermore, the unique photophysical properties of 2S-8HQs make them suitable candidates for the development of fluorescent probes and materials for organic light-emitting diodes (OLEDs) . acs.org The extended π-system allows for fine-tuning of their emission characteristics, making them valuable in material science.

The synthesis of novel 2S-8HQ derivatives with varied substituents is a continuous effort in the field. Researchers are exploring different synthetic methodologies to create libraries of these compounds for screening in various biological and material science applications. nih.govacs.org The structure-activity relationship (SAR) studies of these analogues are crucial for understanding how different functional groups influence their properties and for designing more potent and selective compounds. acs.orgresearchgate.net

Table 2: Research Directions for this compound and Analogues
Research AreaFocusKey Findings & Approaches
Anticancer Activity Investigating the cytotoxicity of 2S-8HQ derivatives against cancer cells. nih.govacs.orgSubstituent effects are critical; electron-withdrawing groups on the styryl ring can enhance activity. nih.govresearchgate.net
Neurodegenerative Diseases Designing multitargeted compounds for diseases like Alzheimer's. elsevierpure.comnih.govFocus on metal chelation, inhibition of β-amyloid aggregation, and antioxidant properties. nih.gov
Material Science Developing fluorescent probes and materials for OLEDs. acs.orgThe extended π-conjugation allows for tunable photophysical properties. acs.org
Synthetic Chemistry Creating novel 2S-8HQ derivatives through various synthetic routes. nih.govacs.orgBuilding libraries of compounds for screening and conducting structure-activity relationship (SAR) studies. acs.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H13NO B8567211 2-(2-Phenylethenyl)-8-Quinolinol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H13NO

Molecular Weight

247.29 g/mol

IUPAC Name

2-(2-phenylethenyl)quinolin-8-ol

InChI

InChI=1S/C17H13NO/c19-16-8-4-7-14-10-12-15(18-17(14)16)11-9-13-5-2-1-3-6-13/h1-12,19H

InChI Key

BKVXKVKAUFFGAM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC2=NC3=C(C=CC=C3O)C=C2

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Classical and Modern Synthetic Routes to 2-(2-Phenylethenyl)-8-Quinolinol

The preparation of this compound, also known as styryl-8-quinolinol, typically involves condensation reactions, which have been refined over time to improve yields and introduce novel functionalities.

The most common and classical method for synthesizing this compound is the condensation reaction between 8-hydroxyquinaldine (B167061) (the methyl group at the 2-position of quinoline) and benzaldehyde (B42025). This reaction is typically catalyzed by an acid or a base.

In a typical procedure, 8-hydroxyquinaldine and benzaldehyde are refluxed in the presence of a catalyst such as acetic anhydride (B1165640) or piperidine. The reaction involves the activation of the methyl group of quinaldine, which then undergoes an aldol-type condensation with the carbonyl group of benzaldehyde, followed by dehydration to form the styryl double bond.

Modern variations of this reaction aim to improve efficiency and yield. For instance, microwave-assisted synthesis has been explored to reduce reaction times and potentially increase yields. The choice of solvent and catalyst can also significantly influence the outcome of the reaction.

Functionalization and derivatization of the parent this compound molecule are crucial for tuning its chemical and physical properties. These modifications can be broadly categorized into reactions involving the quinoline (B57606) ring and the phenylethenyl moiety.

Strategic approaches include the introduction of electron-donating or electron-withdrawing groups to either the quinoline or the phenyl ring. These substitutions can alter the electronic structure of the molecule, thereby influencing its absorption and emission spectra. For example, nitration or halogenation of the quinoline or phenyl ring can be achieved through standard electrophilic substitution reactions. The hydroxyl group at the 8-position of the quinoline ring also offers a site for derivatization, such as etherification or esterification, to modify the compound's solubility and coordination properties.

Synthesis of Novel this compound Analogues

The synthesis of novel analogues of this compound is a key focus for developing materials with tailored properties.

Introducing substituents on the quinoline ring can significantly impact the photophysical and coordination properties of this compound. This is typically achieved by starting with a substituted 8-hydroxyquinaldine derivative. For example, using a 5-chloro-8-hydroxyquinaldine or a 5-nitro-8-hydroxyquinaldine in the condensation reaction with benzaldehyde will yield the corresponding 5-substituted this compound. These substituents can influence the ligand field strength and the stability of the resulting metal complexes, as well as shift the fluorescence emission wavelengths.

Starting MaterialReagentProduct
5-Chloro-8-hydroxyquinaldineBenzaldehyde5-Chloro-2-(2-phenylethenyl)-8-quinolinol
5-Nitro-8-hydroxyquinaldineBenzaldehyde5-Nitro-2-(2-phenylethenyl)-8-quinolinol
8-Hydroxyquinaldine-5-sulfonic acidBenzaldehydeThis compound-5-sulfonic acid

Modifications to the phenylethenyl moiety are achieved by using substituted benzaldehyde derivatives in the initial condensation reaction. This approach allows for the introduction of a wide variety of functional groups onto the phenyl ring of the styryl group. For instance, reacting 8-hydroxyquinaldine with 4-methoxybenzaldehyde (B44291) or 4-nitrobenzaldehyde (B150856) will produce analogues with an electron-donating methoxy (B1213986) group or an electron-withdrawing nitro group on the phenyl ring, respectively. These substitutions have a profound effect on the intramolecular charge transfer characteristics of the molecule, which in turn governs its fluorescent properties.

Starting MaterialReagentProduct
8-Hydroxyquinaldine4-Methoxybenzaldehyde2-(2-(4-Methoxyphenyl)ethenyl)-8-quinolinol
8-Hydroxyquinaldine4-Nitrobenzaldehyde2-(2-(4-Nitrophenyl)ethenyl)-8-quinolinol
8-Hydroxyquinaldine4-(Dimethylamino)benzaldehyde2-(2-(4-(Dimethylamino)phenyl)ethenyl)-8-quinolinol

Polymerization and Co-polymerization Strategies Incorporating Styrylquinoline Monomers

The vinyl group in the styryl moiety of this compound and its analogues allows them to act as monomers in polymerization reactions. This opens up the possibility of creating polymers with integrated metal-chelating and fluorescent units.

Homopolymerization of these styrylquinoline monomers can be initiated using standard radical or cationic polymerization techniques. The resulting polymers possess a backbone with pendant 8-hydroxyquinoline (B1678124) ligands, which can subsequently be complexed with metal ions to form metallopolymers. These materials are of interest for applications in light-emitting diodes (LEDs) and sensors.

Co-polymerization of styrylquinoline monomers with other vinyl monomers, such as styrene (B11656) or methyl methacrylate, allows for the creation of copolymers with tunable properties. By controlling the ratio of the co-monomers, the concentration of the active 8-hydroxyquinoline units in the polymer chain can be precisely controlled. This strategy is employed to optimize the mechanical, thermal, and photophysical properties of the resulting materials for specific applications. For example, co-polymerization with a more flexible monomer can improve the processability of the resulting polymer.

Monomer(s)Polymerization TypeResulting Polymer
This compoundRadical PolymerizationPoly(this compound)
This compound, StyreneCo-polymerizationPoly(this compound-co-styrene)
This compound, Methyl MethacrylateCo-polymerizationPoly(this compound-co-methyl methacrylate)

Coordination Chemistry and Metal Complexation

Ligand Properties of 2-(2-Phenylethenyl)-8-Quinolinol

The ability of this compound to act as a ligand in the formation of metal complexes is dictated by its molecular structure, which features specific atoms positioned to donate electron pairs to a central metal ion.

This compound, like its parent compound 8-hydroxyquinoline (B1678124), is a monoprotic, bidentate chelating agent. scirp.orgmdpi.com Chelation is the formation of two or more separate coordinate bonds between a polydentate ligand and a single central metal atom. The key to its chelating ability lies in the close proximity of the hydroxyl group (-OH) at the 8-position and the nitrogen atom within the quinoline (B57606) ring. mdpi.comscispace.com

The primary binding sites for metal ions are the deprotonated oxygen atom of the hydroxyl group and the nitrogen atom of the quinoline ring. scirp.orgscispace.com Upon deprotonation of the hydroxyl group, the resulting phenolate (B1203915) oxygen and the quinoline nitrogen act as a pair of electron donors, forming a stable five-membered ring with the metal ion. This chelate ring is a characteristic feature of 8-hydroxyquinoline-metal complexes and is a major contributor to their stability. The formation of this chelate ring significantly enhances the stability of the resulting complex compared to coordination with monodentate ligands.

The molecular structure of this compound, particularly the presence of the 2-phenylethenyl substituent, can influence its metal chelation properties. While the fundamental chelating action remains the same as that of 8-hydroxyquinoline, the substituent can introduce steric and electronic effects.

The phenylethenyl group is a bulky substituent, and its presence at the 2-position can introduce steric hindrance, potentially affecting the geometry of the resulting metal complex and the number of ligands that can coordinate to the metal center. This steric bulk can also influence the solubility and crystal packing of the metal complexes.

Electronically, the phenylethenyl group, being a conjugated system, can affect the electron density on the quinoline ring. This, in turn, can modulate the basicity of the nitrogen atom and the acidity of the hydroxyl group, thereby influencing the metal-ligand bond strength. The extended conjugation provided by the phenylethenyl group can also impact the photophysical properties, such as fluorescence, of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. Characterization of the resulting complexes is crucial to confirm their composition, structure, and properties. Common characterization techniques include elemental analysis, Fourier-transform infrared (FTIR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray crystallography.

Zinc(II) complexes of 8-hydroxyquinoline and its derivatives have been extensively studied. rsc.orgnih.gov The synthesis of Zinc(II) complexes with ligands similar to this compound often involves reacting the ligand with a zinc(II) salt, such as zinc chloride or zinc acetate, in a solvent like methanol (B129727) or ethanol. ajol.infonih.gov The addition of a base, such as triethylamine (B128534) or sodium hydroxide, may be necessary to deprotonate the hydroxyl group of the ligand. nih.gov The resulting complexes can be characterized by various spectroscopic methods. For instance, in the FTIR spectrum, the disappearance of the broad -OH stretching band and a shift in the C-O and C=N stretching frequencies would indicate coordination to the zinc ion.

ComplexSynthesis MethodCharacterization TechniquesProposed Geometry
[Zn(L)2] (L = 2-(2-Phenylethenyl)-8-quinolinate)Reaction of the ligand with a Zn(II) salt (e.g., ZnCl2) in a suitable solvent.Elemental Analysis, FTIR, 1H NMR, 13C NMRTetrahedral or distorted tetrahedral
[Zn(L)(ancillary ligand)]Reaction of the ligand, a Zn(II) salt, and an ancillary ligand (e.g., 1,10-phenanthroline). rsc.orgElemental Analysis, FTIR, 1H NMR, X-ray CrystallographyFive- or six-coordinate

Cobalt(II) complexes of 8-hydroxyquinoline derivatives have also been reported. nih.govrsc.org The synthesis of Cobalt(II) complexes of this compound would likely follow a similar procedure to that of the zinc(II) complexes, involving the reaction of the ligand with a cobalt(II) salt, such as cobalt(II) chloride or cobalt(II) nitrate. researchgate.netresearchgate.net The resulting complexes are often characterized by techniques such as UV-Vis spectroscopy and magnetic susceptibility measurements, in addition to FTIR and elemental analysis, to determine the geometry and electronic structure of the cobalt center.

ComplexSynthesis MethodCharacterization TechniquesProposed Geometry
[Co(L)2] (L = 2-(2-Phenylethenyl)-8-quinolinate)Reaction of the ligand with a Co(II) salt (e.g., CoCl2·6H2O) in a suitable solvent. researchgate.netElemental Analysis, FTIR, UV-Vis, Magnetic SusceptibilityOctahedral or tetrahedral
[Co(L)2(py)2] (py = pyridine)Reaction of the ligand with a Co(II) salt in the presence of pyridine (B92270). rsc.orgElemental Analysis, FTIR, X-ray CrystallographyDistorted octahedral

Aluminum(III) complexes of 8-hydroxyquinoline, particularly tris(8-hydroxyquinolinato)aluminum(III) (Alq3), are well-known for their applications in organic light-emitting diodes (OLEDs). cmu.edusumdu.edu.uanih.gov The synthesis of the aluminum(III) complex of this compound would typically involve the reaction of the ligand with an aluminum salt, such as aluminum(III) isopropoxide or aluminum(III) chloride, in a suitable solvent. The resulting complex, likely with the stoichiometry [Al(L)3], would be characterized by techniques such as NMR spectroscopy (¹H, ¹³C, and ²⁷Al) and photoluminescence spectroscopy to evaluate its structure and emissive properties.

ComplexSynthesis MethodCharacterization TechniquesProposed Geometry
[Al(L)3] (L = 2-(2-Phenylethenyl)-8-quinolinate)Reaction of the ligand with an Al(III) salt (e.g., Al(OiPr)3) in a suitable solvent.Elemental Analysis, FTIR, 1H NMR, 27Al NMR, Photoluminescence SpectroscopyOctahedral (meridional and/or facial isomers) nih.gov

Other Transition Metal Complexes (e.g., Cu(II), Ru(II), Cd(II), Mn(II))

The coordination behavior of this compound with various transition metals has been an area of active research, drawing parallels from the extensive studies on 8-hydroxyquinoline and its other derivatives.

Copper(II) Complexes: Copper(II) complexes of 8-hydroxyquinoline derivatives are widely studied. Mixed ligand copper(II) complexes involving 2-methyl-8-hydroxyquinoline have been synthesized and characterized. rsc.org For instance, the complex [Cu(terpy)(mq)]ClO₄ (where H(mq) = 2-methyl-8-hydroxyquinoline) has been structurally elucidated. rsc.org Studies on other substituted 8-HQ ligands show that Cu(II) can adopt various coordination geometries, including square planar and tetragonal bipyramidal, often influenced by the nature of the substituents and co-ligands. mdpi.com The introduction of a substituent at the 2-position of the 8-HQ moiety can lead to significant distortions from a typical square-planar geometry.

Ruthenium(II) Complexes: Ruthenium(II) forms stable complexes with 8-hydroxyquinoline and its derivatives, which have shown significant potential in medicinal chemistry. mdpi.com Complexes such as Bis(quinolin-8-olato)bis(triphenylphosphine)ruthenium(II) (Ru(quin)₂) have been investigated for their anticancer properties. mdpi.comresearchgate.net Ruthenium(II) polypyridyl complexes integrated with an 8-hydroxyquinoline moiety have also been designed for applications in photodynamic therapy and as enzyme inhibitors. nih.gov These complexes leverage the strong chelating ability of the 8-HQ scaffold to create stable octahedral Ru(II) centers. nih.govnih.gov

Cadmium(II) Complexes: Cadmium(II) is known to form complexes with 8-hydroxyquinoline. Spectrophotometric studies have confirmed the formation of Cd(II)-8-hydroxyquinoline complexes in solution. researchgate.net Research on related ligands has shown that Mn(II) and Cd(II) complexes can be prepared and characterized using various spectroscopic techniques. researchgate.net While detailed structural data for the specific Cd(II) complex with this compound is not widely available, studies on other Cd(II) complexes with nitrogen- and oxygen-donating ligands show that penta-coordinate geometries, such as slightly distorted square pyramidal, are possible. mdpi.com

Manganese(II) Complexes: Manganese(II) complexes with various 8-hydroxyquinoline derivatives have been synthesized. sphinxsai.com Spectroscopic and magnetic susceptibility studies of Mn(II) complexes with ligands analogous to 2S-8HQ suggest the formation of octahedral complexes. researchgate.netsphinxsai.com For example, the magnetic moment for a Mn(II) complex of 2-[(8-hydroxyquinolinyl)-5-aminomethyl]-3-(4-methoxyphenyl)-3(H)-quinazolin-4-one was found to be 5.30 B.M., which is indicative of a high-spin octahedral environment with five unpaired electrons. sphinxsai.com

Structural Elucidation of Metal-Ligand Coordination

The precise arrangement of the ligand around the central metal ion is determined using several analytical techniques, with X-ray diffraction and various spectroscopic methods being the most definitive. mdpi.com

X-ray Diffraction Analysis of Complex Structures

Single-crystal X-ray diffraction (XRD) is the most powerful technique for unambiguously determining the solid-state structure of metal complexes. It provides precise information on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

For complexes of 8-hydroxyquinoline derivatives, XRD studies have revealed a variety of coordination geometries. For example, the crystal structure of the mixed ligand copper(II) complex [Cu(terpy)(mq)]ClO₄, containing 2-methyl-8-hydroxyquinoline, shows a distorted square-pyramidal geometry around the Cu(II) center. rsc.org Similarly, the crystal structure of a penta-coordinated Cd(II) complex, [Cd(BPMT)Br₂], was determined to have a slightly distorted square pyramidal configuration. mdpi.com Although a specific crystal structure for a simple complex of this compound with the aforementioned metals is not prominently documented, data from closely related structures provide valuable insight into the expected coordination environments.

Table 1: Crystallographic Data for an Analogous Cu(II) Complex Interactive data table based on the crystal structure of [Cu(terpy)(mq)]ClO₄ rsc.org

ParameterValue
Compound [Cu(terpy)(mq)]ClO₄
Formula C₂₅H₁₉ClCuN₄O₅
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 10.339(3)
b (Å) 18.278(5)
c (Å) 12.723(4)
β (°) ** 98.98(3)
Volume (ų) **2374.9(11)
Coordination Geometry Distorted square-pyramidal

Spectroscopic Characterization of Coordination Environments

Spectroscopic techniques are crucial for characterizing metal complexes, especially for confirming coordination in solution or when single crystals suitable for XRD are not obtainable.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to confirm the coordination of the ligand to the metal ion. In the IR spectrum of the free this compound ligand, characteristic bands for the O-H and C=N stretching vibrations are present. Upon complexation, the O-H band disappears due to deprotonation, and the C=N stretching vibration often shifts to a different frequency, indicating the coordination of the quinoline nitrogen to the metal center. sphinxsai.comjchemlett.com The appearance of new bands at lower frequencies can be attributed to the formation of M-O and M-N bonds.

UV-Visible (UV-Vis) Spectroscopy: Electronic absorption spectroscopy provides information about the electronic transitions within the complex and can be indicative of the coordination geometry. The spectra of the complexes typically show intense bands in the UV region corresponding to π→π* transitions within the ligand and potentially lower energy bands in the visible region due to metal-to-ligand charge transfer (MLCT) or d-d transitions. For instance, Cu(II) complexes with related ligands exhibit a ligand field band, and their frozen solution EPR spectra suggest a square-based geometry with a dₓ²₋y² ground state. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are useful for characterizing the ligand and its diamagnetic complexes (e.g., with Zn(II) or Cd(II)). The proton signals of the ligand experience shifts upon coordination to a metal ion. For 2S-8HQ derivatives, the presence of trans vinylene groups is confirmed by ¹H NMR peaks with J values between 15 and 16.5 Hz. acs.org

Electron Spin Resonance (ESR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and Mn(II), ESR spectroscopy provides valuable information about the electronic environment of the metal ion. The g-values and hyperfine coupling constants obtained from ESR spectra can help to determine the geometry of the complex and the nature of the metal-ligand bonding. researchgate.net

Table 2: Key Spectroscopic Data for Characterization of 8-Hydroxyquinoline Derivative Complexes This table presents typical data ranges and observations from analogous compounds.

Technique Observation upon Complexation Information Gained Reference
FT-IR Disappearance of O-H stretch; Shift in C=N stretch; Appearance of M-O/M-N bandsConfirmation of coordination via hydroxyl and quinoline nitrogen sphinxsai.comjchemlett.com
UV-Vis Shift in ligand-based π→π* transitions; Appearance of new charge-transfer or d-d bandsInformation on electronic structure and coordination geometry rsc.org
¹H NMR Chemical shifts of aromatic and vinyl protonsConfirmation of ligand structure in diamagnetic complexes acs.org
ESR Characteristic g and A valuesGeometry and metal-ligand bond character in paramagnetic complexes researchgate.net

Spectroscopic and Photophysical Investigations

Detailed Spectroscopic Analysis of 2-(2-Phenylethenyl)-8-Quinolinol

Spectroscopic methods are instrumental in elucidating the molecular structure and bonding of chemical compounds. For this compound, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, vibrational spectroscopy (FTIR and Raman), and Mass Spectrometry (MS) provide critical insights.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule. In the case of this compound, the NMR spectra reveal characteristic signals corresponding to the protons and carbons in its distinct chemical environments—the quinoline (B57606) ring, the phenyl ring, and the ethenyl bridge.

While specific spectral data for this compound is not abundant in the provided search results, general characteristics can be inferred from related structures. For instance, the aromatic protons of the quinoline and phenyl rings are expected to resonate in the downfield region of the ¹H NMR spectrum, typically between δ 7.0 and 9.0 ppm. The vinyl protons of the ethenyl bridge would also appear in this region, with their coupling constants providing information about the stereochemistry (E or Z) of the double bond.

The ¹³C NMR spectrum would show distinct signals for the carbons of the quinoline and phenyl rings, as well as for the ethenyl carbons. The carbon attached to the hydroxyl group (C8) and the carbons of the pyridine (B92270) ring in the quinoline moiety would have characteristic chemical shifts influenced by the electronegativity of the oxygen and nitrogen atoms, respectively.

Table 1: Representative ¹H and ¹³C NMR Data for Related Quinoline Derivatives This table provides an example of typical NMR data for similar compounds to illustrate the expected chemical shifts.

CompoundSolvent¹H NMR (ppm)¹³C NMR (ppm)
2-PhenylquinolineCDCl₃δ 8.24 – 8.12 (m, 4H), 7.87 (d, J = 8.4 Hz, 1H), 7.81 (d, J = 8.0 Hz, 1H), 7.75 – 7.69 (m, 1H), 7.56 – 7.49 (m, 3H), 7.49 – 7.42 (m, 1H)δ 157.4, 148.3, 139.7, 136.8, 129.7, 129.7, 129.3, 128.8, 127.6, 127.5, 127.2, 126.3, 119.0
8-Hydroxyquinoline (B1678124)CDCl₃δ 8.78 (dd, J=4.1, 1.6 Hz, 1H), 8.15 (dd, J=8.3, 1.6 Hz, 1H), 7.45-7.30 (m, 3H), 7.19 (dd, J=7.6, 1.2 Hz, 1H)Not explicitly provided

Data for 2-Phenylquinoline sourced from rsc.org. Data for 8-Hydroxyquinoline based on typical values and may vary. researchgate.netchemicalbook.com

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides information about the functional groups and vibrational modes of a molecule. For this compound, the spectra would exhibit characteristic bands for the O-H, C-H, C=C, and C=N stretching and bending vibrations.

The O-H stretching vibration of the hydroxyl group on the quinoline ring would appear as a broad band in the FTIR spectrum, typically in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations from both the quinoline and phenyl rings would be observed around 3000-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings and the ethenyl bridge would give rise to several bands in the 1400-1650 cm⁻¹ region. The C=N stretching of the quinoline ring would also fall within this range.

Raman spectroscopy would provide complementary information, often showing strong signals for the symmetric vibrations of the aromatic rings. Studies on similar quinoline derivatives have utilized both techniques to analyze their vibrational modes, often supported by theoretical calculations. nih.govresearchgate.netnih.govscialert.net

Table 2: Expected Vibrational Frequencies for this compound This table presents a generalized summary of expected vibrational bands based on known data for similar compounds.

Vibrational ModeExpected Wavenumber (cm⁻¹)Spectroscopy Technique
O-H stretch3200-3600 (broad)FTIR
Aromatic C-H stretch3000-3100FTIR, Raman
C=C stretch (aromatic, ethenyl)1400-1650FTIR, Raman
C=N stretch (quinoline)~1600FTIR, Raman
C-H in-plane bending1000-1300FTIR, Raman
C-H out-of-plane bending700-900FTIR, Raman

Data compiled from general spectroscopic principles and literature on related quinoline derivatives. nih.govresearchgate.netscialert.net

Mass Spectrometry (MS)

Mass spectrometry is a technique used to determine the mass-to-charge ratio of ions, thereby providing the molecular weight and fragmentation pattern of a compound. For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its exact molecular weight. The fragmentation pattern would likely involve the cleavage of the ethenyl bridge and fragmentation of the quinoline and phenyl rings, providing further structural confirmation.

While specific mass spectrometry data for this compound is not directly available in the search results, the molecular weight can be calculated from its chemical formula, C₁₇H₁₃NO. The NIST Chemistry WebBook provides mass spectral data for the parent compound, 8-hydroxyquinoline, which can serve as a reference for understanding the fragmentation of the quinoline moiety. nist.gov

Photophysical Properties of this compound and its Metal Complexes

The photophysical properties of a molecule, such as its absorption and emission of light, are crucial for its potential applications in areas like organic light-emitting diodes (OLEDs), fluorescent sensors, and photochemistry.

Absorption and Emission Characteristics

This compound is expected to exhibit strong absorption in the ultraviolet-visible (UV-Vis) region due to the presence of extended π-conjugation involving the quinoline and phenyl rings connected by the ethenyl bridge. The absorption spectrum of the parent 8-hydroxyquinoline shows bands that can be attributed to π-π* transitions within the quinoline ring. researchgate.net The introduction of the phenylethenyl group would likely cause a bathochromic (red) shift in the absorption maxima.

Upon excitation with light of an appropriate wavelength, this compound is expected to exhibit fluorescence. The emission wavelength would be longer than the absorption wavelength (Stokes shift). The photophysical properties, including absorption and emission maxima, can be influenced by factors such as solvent polarity and the presence of metal ions. researchgate.netrsc.org

Metal complexes of 8-hydroxyquinoline and its derivatives are well-known for their strong fluorescence. uci.eduosti.gov The formation of a complex between this compound and a metal ion would likely lead to significant changes in its absorption and emission characteristics, often resulting in enhanced fluorescence intensity and a shift in the emission color. researchgate.netnih.gov

Table 3: General Photophysical Properties of 8-Hydroxyquinoline Derivatives and their Metal Complexes

Compound/ComplexAbsorption λmax (nm)Emission λmax (nm)Solvent/Medium
8-Hydroxyquinoline~310, ~360-Methanol (B129727)
Al(III) complex of 5-(4-fluorophenyl)quinolin-8-olNot specified525Not specified
Zn(II) complex of a quinoline-derived amideNot specifiedEnhanced fluorescenceAcetonitrile-water

Data compiled from various sources on related compounds. researchgate.netresearchgate.netnih.gov

Fluorescence Quantum Yield Studies

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. High quantum yields are desirable for applications such as fluorescent probes and OLEDs.

Studies on metal complexes of 8-hydroxyquinoline derivatives have shown that the quantum yield can be significantly enhanced upon complexation. researchgate.net For example, aluminum complexes of some 8-hydroxyquinoline derivatives exhibit enhanced quantum yields compared to the parent tris(8-hydroxyquinolinato)aluminum(III) complex. researchgate.net The quantum yield of this compound and its metal complexes would be a critical parameter to determine their suitability for various photophysical applications. The presence of heavy metal ions, however, can sometimes lead to a decrease in fluorescence due to the "heavy atom effect," which promotes intersystem crossing to the triplet state. uci.edu

Electroluminescence Properties in Advanced Materials

The compound this compound, also known as 2-styryl-8-quinolinol, and its derivatives have garnered significant interest for their applications in organic light-emitting diodes (OLEDs). These materials often serve as emitters or as components in the emissive layer of OLEDs, contributing to the generation of light upon electrical excitation. The electroluminescence (EL) properties of these compounds, including their emission color, brightness, and efficiency, are key parameters in determining their suitability for advanced material applications.

Derivatives of 2-styryl-8-quinolinol have been successfully incorporated into OLED devices. For instance, a series of 2,2′-(arylenedivinylene)bis-8-quinoline derivatives, which are structurally related to this compound, have been synthesized and used as emitters and electron-transporting layers in OLEDs. rsc.org The performance of these devices is significantly influenced by the substituents on the aromatic rings. In one study, a device using a derivative with methoxy (B1213986) groups (compound 4) as the emitter achieved a maximum brightness of 5530 cd/m² and a luminous efficiency of 2.4 cd/A. rsc.org This represented a more than five-fold improvement in both brightness and efficiency compared to a similar compound without the methoxy groups (compound 3). rsc.org

Zinc complexes of 2-styryl-8-quinolinol derivatives have also been explored as emissive materials. In one study, bis(8-hydroxyquinoline) zinc derivatives with a styryl group (ZnStq_R, where R = H, Cl, OCH3) were dispersed in a poly(9-vinylcarbazole) (PVK) matrix to form the active layer of an OLED. researchgate.net These devices exhibited strong yellow electroluminescence. researchgate.net The specific emission wavelengths were 590 nm for the unsubstituted derivative (ZnStq_H), 587 nm for the chloro-substituted derivative (ZnStq_Cl), and 578 nm for the methoxy-substituted derivative (ZnStq_OCH3). researchgate.net The device with the methoxy-substituted zinc complex also showed a relatively narrow electroluminescence spectrum (full width at half maximum of 59 nm), which is advantageous for achieving high color purity in displays. researchgate.net

The following table summarizes the electroluminescence performance of some OLEDs based on 2-styryl-8-quinolinol derivatives:

Emitting MaterialDevice StructureMax. Brightness (cd/m²)Luminous Efficiency (cd/A)EL Peak (nm)
Compound 4 (with methoxy groups)ITO/NPB/Emitter/LiF/Al55302.4-
ZnStq_OCH3:PVKITO/PEDOT:PSS/Emitter/Al22441.24578
ZnStq_H:PVKITO/PEDOT:PSS/Emitter/Al--590
ZnStq_Cl:PVKITO/PEDOT:PSS/Emitter/Al--587

It is important to note that the development of organic light-emitting transistors (OLETs) represents another avenue for the application of such electroluminescent materials. nih.govspie.org OLETs integrate the light-emitting function of an OLED with the switching function of a transistor, potentially leading to more efficient and highly integrated optoelectronic devices. nih.govspie.org

Influence of Substituents and Complexation on Spectral Properties

The spectroscopic and photophysical properties of this compound and its analogs are highly tunable through chemical modifications, specifically by introducing different substituent groups or by forming metal complexes. These modifications can significantly alter the absorption and emission characteristics of the parent compound.

The introduction of π-donor and π-acceptor substituents on the molecular backbone of related 2,2′-(arylenedivinylene)bis-8-quinoline derivatives has been shown to vary the emission color from blue to yellow. rsc.org This tunability is a direct consequence of the electronic effects of the substituents on the energy levels of the molecule. For instance, the presence of an electron-donating methoxy group (OCH3) can lead to a blue shift in the electroluminescence spectrum of bis(8-hydroxyquinoline) zinc derivatives with a styryl group. researchgate.net Conversely, an electron-withdrawing chloro group (Cl) can cause a slight shift to shorter wavelengths. researchgate.net These subtle changes in the energy bandgap, influenced by the electronic nature of the substituents, allow for the fine-tuning of the emission color. researchgate.net

Complexation with metal ions is another powerful strategy to modify the spectral properties of 8-hydroxyquinoline derivatives. The formation of metal complexes introduces new electronic transitions, such as ligand-to-metal charge transfer (LMCT) and metal-to-ligand charge transfer (MLCT), which can significantly impact the absorption and emission spectra.

For example, the complexation of 8-hydroxyquinoline with various metal ions like Co(II), Ni(II), and Cu(II) leads to the formation of complexes with distinct absorption maxima. scirp.orgscirp.org The stoichiometric ratio of the metal to the ligand in these complexes is often 1:2. scirp.orgscirp.org The geometry of the resulting complexes, which can be square planar or octahedral, also plays a role in determining their spectral properties. scirp.orgscirp.org In the case of Co(II) and Ni(II) complexes with 8-hydroxyquinoline, the absorption maxima are observed at 371 nm and 366 nm, respectively. scirp.orgscirp.org

The formation of mixed-ligand complexes can further modulate the photophysical properties. For instance, a mixed complex of zinc with 2,2'-bipyridine (B1663995) and 8-hydroxyquinoline (Zn(Bpy)q) exhibits an electroluminescence peak at 548 nm. researchgate.net The UV-vis absorption spectrum of this complex in DMSO shows a maximum at approximately 350 nm, which is attributed to ligand-to-ligand charge transfer. researchgate.net

The table below summarizes the effect of substituents and complexation on the spectral properties of some 8-hydroxyquinoline derivatives:

CompoundModificationAbsorption Max (nm)Emission Max (nm)
2,2′-(arylenedivinylene)bis-8-quinoline derivativesSubstituent Variation-Blue to Yellow
ZnStq_H:PVKUnsubstituted-590 (EL)
ZnStq_Cl:PVKChloro substituent-587 (EL)
ZnStq_OCH3:PVKMethoxy substituent-578 (EL)
Co(II)-8-HQ complexComplexation with Co(II)371-
Ni(II)-8-HQ complexComplexation with Ni(II)366-
Zn(Bpy)qMixed-ligand complex with Zn(II)~350 (in DMSO)548 (EL)

These findings demonstrate that the electronic and photophysical characteristics of this compound can be systematically engineered through the strategic use of substituents and metal complexation, making it a versatile scaffold for the development of new materials for optoelectronic applications.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations have proven to be invaluable tools for elucidating the electronic structure, reactivity, and spectral properties of 2-(2-phenylethenyl)-8-quinolinol and its derivatives. These computational methods provide insights at the atomic level that complement experimental findings.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. In the context of this compound derivatives, DFT calculations have been employed to determine molecular geometry, vibrational frequencies, and chemical shifts. nih.gov For instance, studies on related quinoline (B57606) compounds have demonstrated good agreement between theoretical vibrational frequencies and experimental data. nih.gov

The electronic properties, such as the charge density distribution and sites of chemical reactivity, can be analyzed using molecular electrostatic potential (MEP) maps generated from DFT calculations. nih.gov These maps provide a visual representation of the electron density, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for understanding intermolecular interactions and reaction mechanisms.

DFT is also instrumental in understanding the fundamental principles of chemical reactivity. nih.gov The theory provides a framework to calculate various descriptors that quantify the reactivity of a molecule, which can then be correlated with its biological activity or other properties of interest.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the properties of molecules in their electronically excited states. uci.eduresearchgate.net This method is particularly useful for predicting and interpreting UV-visible absorption spectra, as it can calculate the transition energies and oscillator strengths of electronic excitations. uci.edu

For molecules like this compound, which often exhibit interesting photophysical properties, TD-DFT can provide detailed information about the nature of the excited states, such as whether they are localized on a specific part of the molecule or involve charge transfer between different molecular fragments. chemrxiv.org Understanding the excited state properties is essential for applications in areas like organic light-emitting diodes (OLEDs) and fluorescent probes.

Recent advancements in TD-DFT allow for the calculation of not only the energies of excited states but also their densities, providing a more complete picture of the electronic redistribution upon excitation. arxiv.org This includes the ability to study states with double-excitation character, which are important for understanding certain photochemical processes. aps.org

Frontier Molecular Orbital Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energy and spatial distribution of these orbitals are key determinants of a molecule's electronic properties and reactivity. youtube.com

For quinoline derivatives, FMO analysis has been used to understand their reactive properties. researchgate.net The HOMO is associated with the ability of a molecule to donate electrons, acting as a nucleophile, while the LUMO is associated with its ability to accept electrons, acting as an electrophile. youtube.com The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.govajchem-a.com

In the case of this compound, the delocalized π-system influences the energies and distributions of the frontier orbitals. The HOMO is often delocalized over the entire molecule, while the LUMO distribution can vary depending on the specific substituents. researchgate.net This delocalization plays a crucial role in the charge transfer characteristics of the molecule. researchgate.net

Computational Parameter Description Relevance to this compound
HOMO Energy Energy of the Highest Occupied Molecular Orbital.Indicates the electron-donating ability of the molecule.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital.Indicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO.Relates to the chemical reactivity and kinetic stability of the molecule.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the time-dependent behavior of a molecular system. researchgate.net By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can provide detailed information about the conformational changes, dynamics, and interactions of molecules over time.

In the context of quinoline derivatives, MD simulations have been employed to investigate their potential as inhibitors of enzymes like acetylcholinesterase. nih.gov These simulations can reveal how the ligand binds to the active site of a protein and the stability of the resulting complex. The root mean square deviation (RMSD) and root mean square fluctuations (RMSF) are common analyses performed on MD trajectories to assess the stability of the protein-ligand complex and the flexibility of different parts of the protein.

Recent advancements have seen the integration of machine learning force fields into MD simulations, which can significantly accelerate the calculations while maintaining a high level of accuracy, enabling the study of larger and more complex systems. arxiv.org

Molecular Docking and Binding Affinity Analyses

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is a widely used technique in drug discovery to screen virtual libraries of compounds against a protein target and to predict the binding mode and affinity of a ligand. frontiersin.org

For quinoline derivatives, molecular docking studies have been instrumental in understanding their interactions with various biological targets. researchgate.net For example, docking studies have been used to investigate the binding of quinoline derivatives to the active site of enzymes like Leishmania infantum sterol 14α-demethylase. researchgate.net These studies can identify key intermolecular interactions, such as hydrogen bonds and van der Waals interactions, that contribute to the binding affinity. researchgate.net

The binding affinity, often expressed as a docking score or binding free energy (e.g., in kcal/mol), provides a quantitative measure of the strength of the interaction between the ligand and the protein. nih.gov These computational predictions of binding affinity are valuable for prioritizing compounds for experimental testing. nih.gov

Interaction Type Description Importance in Binding
Hydrogen Bonds An electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom.Crucial for specificity and strength of binding.
Van der Waals Interactions Weak, short-range electrostatic attractive forces between uncharged molecules.Contribute significantly to the overall binding affinity, especially in hydrophobic pockets.
Electrostatic Interactions Attractive or repulsive forces between charged or polar groups.Important for guiding the ligand into the binding site and for the stability of the complex.
Pi-Pi Stacking Attractive, noncovalent interactions between aromatic rings.Often observed in the binding of aromatic ligands to protein active sites containing aromatic residues.

Structure-Property Relationship (SPR) Studies

Structure-property relationship (SPR) studies aim to establish a correlation between the chemical structure of a molecule and its physical, chemical, or biological properties. rsc.org By systematically modifying the structure of a lead compound and observing the effect on its properties, researchers can develop a deeper understanding of the key structural features required for a desired activity or property.

For 8-hydroxyquinoline (B1678124) derivatives, SPR studies have been conducted to investigate how different substituents on the quinoline ring affect their biological activities. nih.govnih.gov For example, the introduction of different functional groups can influence properties like lipophilicity and electronic distribution, which in turn can impact the compound's ability to cross cell membranes or interact with a specific target. nih.gov

Computational methods play a significant role in modern SPR studies. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), quantitative structure-activity relationship (QSAR) models can be developed to predict the activity of new compounds based on their chemical structure. This approach can significantly streamline the drug discovery process by guiding the design of more potent and selective molecules.

Mechanistic Insights into Biological Activities

Antiviral Mechanisms of Action

General studies on quinoline (B57606) derivatives have indicated a range of antiviral properties. However, specific data detailing the action of 2-(2-Phenylethenyl)-8-Quinolinol against specific viruses remain limited.

Inhibition of Viral Replication in Herpesviruses (e.g., CMV, EBV, HSV, HHV-8)

Currently, there is a lack of specific research findings that describe the inhibitory mechanism of this compound on the replication of herpesviruses such as Cytomegalovirus (CMV), Epstein-Barr virus (EBV), Herpes Simplex Virus (HSV), and Kaposi's sarcoma-associated herpesvirus (HHV-8). The scientific community has not yet published detailed studies that would clarify its potential interference with viral entry, DNA synthesis, or protein assembly for this class of viruses.

Modulation of HIV-1 Integrase Activity through Metal Chelation

The potential for 8-hydroxyquinoline (B1678124) derivatives to act as HIV-1 integrase inhibitors, often through the chelation of metal ions essential for the enzyme's catalytic activity, is a known concept in medicinal chemistry. However, specific studies demonstrating this mechanism for this compound are not available. The exact mode of binding and the impact on the different steps of the integration process for this compound have not been characterized.

Antileishmanial Mechanisms

While various quinoline compounds have been investigated for their activity against Leishmania parasites, the specific mechanisms employed by this compound have not been a focus of published research.

Inhibition of Parasitic Enzymes (e.g., Sterol 14α-Demethylase)

The enzyme sterol 14α-demethylase is a recognized target for antifungal and some antiprotozoal agents. However, there is no direct evidence in the available literature to suggest that this compound specifically inhibits this enzyme in Leishmania species.

Cellular and Molecular Targets in Leishmania Species

Detailed investigations into the cellular and molecular targets of this compound within Leishmania parasites are wanting. Information regarding its potential effects on parasite metabolism, membrane integrity, or other vital cellular processes is not currently available.

Antimicrobial Mechanisms

The broader class of quinolines is known for its antimicrobial properties, acting through various mechanisms such as inhibition of DNA gyrase. However, the specific antimicrobial mechanism of action for this compound against different bacterial and fungal pathogens has not been specifically reported.

Anticancer Molecular Mechanisms

The anticancer properties of 8-hydroxyquinoline derivatives are multifaceted, involving the induction of cell death in specific cancer cell lines and leveraging their chemical structure for enhanced activity.

Derivatives of 8-hydroxyquinoline have demonstrated significant cytotoxic effects against various cancer cell lines.

For instance, certain quinoline derivatives have shown promising activity against breast cancer (MCF-7), bone marrow lymphoblast (K-562), and cervical cancer (HeLa) cell lines. nih.govnih.gov Studies have indicated that these compounds can induce apoptosis (programmed cell death) and cause cell cycle arrest, preventing the proliferation of cancer cells. nih.govnih.gov Specifically, some derivatives were found to be highly effective against MCF-7 cells, suggesting their potential in breast cancer treatment. nih.gov The cytotoxic potential of these compounds is often evaluated using the MTT assay, which measures cell viability. nih.govnih.gov

Cell LineCancer TypeEffect of 8-Hydroxyquinoline Derivatives
MCF-7 Breast CancerSignificant growth inhibition and induction of apoptosis. nih.gov
K562 Bone Marrow LymphoblastModerate sensitivity and inhibition of proliferation. nih.govresearchgate.net
HeLa Cervical CancerModerate sensitivity to some derivatives. nih.gov

This table summarizes the cytotoxic effects of 8-hydroxyquinoline derivatives on various cancer cell lines based on available research.

The hydroxyl group at the C-8 position of the quinoline ring is crucial for the anticancer activity of these compounds. nih.gov This functional group is a key feature of the 8-hydroxyquinoline scaffold, which is known for a wide range of pharmacological applications, including anticancer and neuroprotective effects. nih.gov The introduction of a hydroxyl group at the 8-position has been shown to confer a prominent positive antitumor effect against K562 and T47D cancer cell lines. nih.gov In contrast, commercially available quinolines with a hydroxyl group at other positions, such as 4, 6, or 7, exhibited only minimal activity. nih.gov This highlights the structural importance of the C-8 hydroxyl group for the biological activity of these compounds.

The ability of 8-hydroxyquinoline derivatives to chelate metal ions is a significant aspect of their anticancer mechanism. nih.gov These compounds can act as bidentate chelators, binding to metal ions through the oxygen and nitrogen atoms of the 8-hydroxylquinolinol skeleton. nih.govresearchgate.net This chelation can lead to the formation of metal complexes that possess enhanced biological effects and higher anticancer activities than the free ligands themselves. nih.govresearchgate.net

Copper, an essential metal involved in cell growth and proliferation, is often required in higher amounts by cancer cells. nih.gov 8-hydroxyquinoline-based compounds can act as ionophores, binding to copper ions and transporting them across the cell membrane. nih.gov This can lead to an increase in intracellular copper levels, resulting in elevated oxidative stress and inducing cell death. nih.gov The formation of complexes with metals like zinc and ruthenium has also been shown to result in potent anticancer agents with various mechanisms of action, including the induction of apoptosis and cell cycle arrest. rsc.orgmdpi.com

Neuroprotective Action against Cellular Injury Models (e.g., PC12 cells)

The neuroprotective properties of this compound and its parent compounds, styrylquinolines and 8-hydroxyquinolines, have been investigated in various in vitro models of neuronal damage. PC12 cells, a cell line derived from a pheochromocytoma of the rat adrenal medulla, are frequently used in such studies because they exhibit many properties of sympathetic neurons, particularly when differentiated with nerve growth factor. These cells provide a valuable model for studying neurodegenerative processes and for screening potential neuroprotective agents. researchgate.net

While direct studies on this compound's effect on PC12 cells are not extensively detailed in publicly available research, the broader class of styrylquinolines has been shown to induce cellular responses that can be protective. For instance, some styrylquinoline derivatives have been observed to initiate cell cycle arrest and apoptosis in cancer cell lines, processes that involve intricate cellular signaling pathways. nih.gov These pathways can sometimes be modulated to promote cell survival under different contexts, such as oxidative stress.

In the context of neurodegeneration, oxidative stress is a key pathological factor. rsc.org The ability of a compound to protect neuronal cells from oxidative damage is a critical aspect of its neuroprotective potential. Research on related compounds suggests that the neuroprotection afforded by 8-hydroxyquinoline derivatives may stem from their ability to mitigate the toxic effects of stressors like hydrogen peroxide (H₂O₂). nih.gov For example, studies on other neuroprotective agents in PC12 cells have demonstrated that protection against H₂O₂-induced apoptosis is a key mechanism of action. nih.gov

The general mechanism of neuroprotection often involves the activation of endogenous antioxidant defense systems and the inhibition of apoptotic pathways. Compounds that can scavenge reactive oxygen species (ROS) directly or upregulate the expression of antioxidant enzymes can effectively shield neurons from oxidative damage. rsc.org

Research FocusCell ModelKey Findings (Inferred from Related Compounds)
Neuroprotection against Oxidative StressPC12 cellsPotential to mitigate oxidative damage and apoptosis induced by agents like H₂O₂.
Cellular SignalingVarious cell linesModulation of cell cycle and apoptotic pathways.

Antioxidant Mechanisms (e.g., Radical Scavenging)

The antioxidant activity of this compound is intrinsically linked to its chemical structure, which combines the features of a styryl group and an 8-hydroxyquinoline moiety. The 8-hydroxyquinoline scaffold is a known chelator of metal ions and possesses inherent antioxidant properties. nih.gov

One of the primary mechanisms by which phenolic compounds like 8-hydroxyquinolines exert their antioxidant effect is through radical scavenging. This activity is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. In this assay, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical is measured by the decrease in absorbance of the DPPH solution, which is visually indicated by a color change from violet to yellow. The efficiency of a compound as a radical scavenger is often expressed as its IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies a higher antioxidant potency. nih.govresearchgate.net

The mechanism of radical scavenging by phenolic compounds can proceed through different pathways, including hydrogen atom transfer (HAT) and single electron transfer followed by proton transfer (SET-PT). The dominant mechanism can be influenced by the structure of the compound and the solvent system used. nih.gov

Antioxidant AssayPrincipleSignificance
DPPH Radical ScavengingMeasures the ability to donate a hydrogen atom or electron to the DPPH radical.Indicates the direct free radical scavenging capacity of the compound.

Structure Activity Relationship Sar Studies

Correlations Between Chemical Structure and Biological Activity

The biological efficacy of 2-(2-phenylethenyl)-8-quinolinol derivatives is highly dependent on the nature and position of substituent groups on both the quinoline (B57606) and the styryl rings.

The substituent at the 8-position of the quinoline ring plays a critical role in determining the biological activity. Studies comparing derivatives with a hydroxyl group (-OH) at the C-8 position to those with a nitro group (-NO2) have shown that the hydroxyl-substituted compounds generally exhibit superior cytotoxicity. acs.org For instance, a series of 8-hydroxy-2-styrylquinolines (SA series) demonstrated better performance against cancer cell lines compared to their 8-nitro-2-styrylquinoline (SB series) counterparts. acs.org The presence of the hydroxyl group is considered a key factor for the cytotoxic effects of these compounds. acs.org In a broader context for quinoline derivatives, substituents at various positions, such as an aniline (B41778) group at C-4, a cyano group at C-3, and alkoxy groups at C-7, have also been noted to be important for optimal antitumor activity. nih.gov

The phenylethenyl moiety, also known as the styryl group, significantly influences the biological activity of the compound, largely through the electronic properties of its substituents. Research has consistently shown that the presence of strong electron-withdrawing groups on the styryl ring is crucial for high anticancer activity. acs.orgnih.gov

For example, in a study comparing cytotoxic effects, a derivative with a bromine atom (-Br), an electron-withdrawing group, on the styryl ring exhibited the highest cytotoxicity among the tested compounds. acs.org The introduction of substituents like -SCH3, -OCH3, and -Br on the styryl ring allows for the fine-tuning of the molecule's cytotoxic properties. acs.org The compound featuring both an -OH group on the quinoline ring and a -Br group on the styryl ring (S3A) showed the most potent IC50 value of 2.52 μM. acs.org This highlights that a combination of a hydroxyl group at the C-8 position of the quinoline and an electron-withdrawing group on the styryl ring is beneficial for enhanced cytotoxicity. acs.org

Table 1: Cytotoxicity of 2-Styryl-8-Hydroxyquinoline (SA Series) and 2-Styryl-8-Nitroquinoline (SB Series) Derivatives

This interactive table details the IC50 values (μM) of various derivatives, illustrating the impact of substituents on the quinoline and styryl rings.

CompoundQuinoline Ring Substituent (Position 8)Styryl Ring SubstituentIC50 (μM) acs.org
S1A -OH-SCH34.69
S2A -OH-OCH33.96
S3A -OH-Br2.52
S1B -NO2-SCH310.37
S2B -NO2-OCH37.98
S3B -NO2-Br2.897

Correlations Between Chemical Structure and Photophysical Properties

The photophysical properties of this compound and its derivatives are intrinsically linked to their chemical structure. The extended π-conjugation provided by the phenylethenyl linker is a primary reason for their enhanced photophysical characteristics compared to simple 8-hydroxyquinolines. acs.org

Modifications to the molecular structure allow for the tuning of these properties. For instance, the substituents on the quinoline ring have a direct influence on the fluorescence emission wavelengths. researchgate.net Similarly, the nature of the substituents on the styryl ring also affects the structural and, consequently, the supramolecular features of these derivatives. acs.org In related styryl-substituted quinazolinones, replacing a hydrogen at the 3-position with a phenyl or naphthyl substituent causes a significant red shift in the absorption band. researchgate.net The introduction of electron-donating or electron-withdrawing groups into the aryl moiety of the styryl fragment also leads to shifts in the absorption and luminescence spectra. researchgate.net This demonstrates that by strategically placing different functional groups on either the quinoline or the phenylethenyl part of the molecule, the photophysical properties, such as absorption and fluorescence, can be systematically controlled. acs.orgresearchgate.net

Applications in Advanced Materials Science

Organic Light-Emitting Diodes (OLEDs)

In the realm of OLEDs, derivatives of 2-(2-Phenylethenyl)-8-Quinolinol, especially its zinc complex, bis(2-(2-phenylethenyl)-8-quinolinolato)zinc, have demonstrated considerable promise. These materials can function as multifunctional components within the OLED structure, contributing to both light emission and charge transport.

The active layer in an OLED is where the critical process of light generation occurs. Zinc complexes of this compound have been successfully incorporated as the active component in OLED devices. Typically, these complexes are dispersed within a polymer matrix, such as poly(N-vinylcarbazole) (PVK), to form the emissive layer. This composite film is then fabricated, often using spin-coating techniques, to create a uniform and efficient light-emitting layer. The interaction between the zinc complex and the polymer matrix is crucial for optimizing the device's performance.

When an electric current is passed through an OLED containing a zinc complex of this compound, it exhibits strong electroluminescence. Research has shown that these devices can produce bright and efficient light emission. The specific color of the emitted light can be tuned by modifying the chemical structure of the styryl group. For instance, OLEDs fabricated with a zinc complex of this compound dispersed in a PVK matrix have been reported to emit yellow light.

Below is a data table summarizing the electroluminescence characteristics of an OLED device using a bis(2-(2-phenylethenyl)-8-quinolinolato)zinc:PVK active layer:

PropertyValue
Emission ColorYellow
Maximum BrightnessNot specified in the provided context
Maximum Current EfficiencyNot specified in the provided context
Turn-on VoltageNot specified in the provided context

Data based on the general performance of related styryl-8-hydroxyquinoline zinc complexes.

Fluorescent Chemosensors for Metal Ions

The 8-hydroxyquinoline (B1678124) framework is a well-known chelating agent, capable of binding to various metal ions. nih.gov This property is the foundation for its use in fluorescent chemosensors. The fluorescence of 8-hydroxyquinoline and its derivatives can be significantly altered upon complexation with a metal ion, providing a detectable signal for the presence of that ion. nih.govrsc.org

The potential of this compound in this application is inferred from the known properties of its parent structure. However, without specific studies, a detailed table of its sensing characteristics for various metal ions cannot be compiled.

Future Research Directions

Exploration of Novel Synthetic Strategies

The classical synthesis of 2-styryl-8-hydroxyquinolines involves the condensation of 8-hydroxyquinaldine (B167061) with aromatic aldehydes in acetic anhydride (B1165640). acs.org While effective, future research is increasingly focused on developing more efficient, environmentally friendly, and versatile synthetic methodologies.

Key areas for exploration include:

Microwave-Assisted Synthesis: The use of microwave irradiation, particularly in solvent-free conditions with catalysts like zinc chloride, has been shown to be an efficient procedure for synthesizing (E)-2-styrylquinoline derivatives. researchgate.net This method offers advantages such as significantly shorter reaction times and simpler workup procedures compared to conventional heating. researchgate.net

One-Pot Reactions: Developing multi-component, one-pot reactions would streamline the synthesis of complex derivatives. This approach enhances efficiency by reducing the number of intermediate purification steps, saving time and resources.

Green Chemistry Approaches: Future strategies will likely emphasize the use of greener solvents, reusable catalysts, and energy-efficient reaction conditions to minimize the environmental impact of synthesis. researchgate.net

Solid-Phase Synthesis: For creating libraries of derivatives for high-throughput screening, solid-phase synthesis offers a modular and efficient approach. This strategy, which has been successfully applied to other complex molecules like folate conjugates, allows for the sequential addition of building blocks to a solid support, simplifying purification. nih.gov

Table 1: Comparison of Synthetic Strategies for Styrylquinolines
Synthetic StrategyKey FeaturesPotential AdvantagesReference
Classical CondensationRefluxing 8-hydroxyquinaldine with an aromatic aldehyde in acetic anhydride.Established and well-understood method. acs.org
Microwave-Assisted SynthesisSolvent-free reaction with zinc chloride under microwave irradiation.Shorter reaction times, simpler workup, high efficiency. researchgate.net
One-Pot ReactionsCombining multiple reaction steps without isolating intermediates.Increased efficiency, reduced waste and time.
Solid-Phase SynthesisModular buildup of the molecule on a solid support.Ideal for creating compound libraries, simplified purification. nih.gov

Development of Next-Generation Metal Complexes

The 8-quinolinol group is an excellent chelator for a wide variety of metal ions, and its metal complexes are central to many of its applications. ingentaconnect.comresearchgate.net While aluminum (Alq₃) and zinc (Znq₂) complexes are well-studied, particularly for Organic Light-Emitting Diodes (OLEDs), future research is set to explore a broader range of metals and complex structures. ingentaconnect.comijcce.ac.ir

Directions for future development include:

Exploring Diverse Metal Centers: Investigating complexes with transition metals (e.g., Copper, Iron), metalloids (e.g., Antimony), and other metals (e.g., Gallium) can yield novel properties. nih.govnih.gov For instance, Sb(V) and Ga(III) 8-hydroxyquinolinate complexes have shown promising leishmanicidal activity. nih.gov

Multinuclear Complexes and Coordination Polymers: Using 2-styryl-8-hydroxyquinoline derivatives as versatile ligands can lead to the formation of multinuclear metal complexes and coordination polymers. acs.org These supramolecular structures can exhibit unique photophysical, conductive, or catalytic properties. acs.org

Tuning Properties via Substitution: The electronic and steric properties of the metal complexes can be finely tuned by introducing various functional groups onto the styryl or quinoline (B57606) rings. This allows for the customization of luminescence color, quantum efficiency, and charge-transporting properties for specific applications like OLEDs. acs.orgingentaconnect.com Zinc complexes, for example, are noted for having electron-transporting mobility that can surpass that of aluminum complexes. ijcce.ac.ir

Table 2: Emerging Metal Complexes of Quinoline Derivatives
Metal/MetalloidComplex TypePotential ApplicationKey FindingReference
Antimony (Sb)Heteroleptic Sb(V) 8-hydroxyquinolinolateLeishmanicidal AgentExhibited significant activity against L. major promastigotes and amastigotes. nih.gov
Gallium (Ga)Monomethyl- and dimethylgallium(III) 8-hydroxyquinolinatesLeishmanicidal AgentComplexes with halogen-substituted ligands showed potent activity. nih.gov
Zinc (Zn)Doped Zinc ComplexOLEDsAchieved green electroluminescence, with performance dependent on dopant concentration. ijcce.ac.ir
Copper (Cu) & Iron (Fe)Quinone-quinoline chelator complexesRedox-active AgentsComplex formation increased the generation of free radicals. nih.gov

Advanced Computational Modeling for Predictive Design

Computational chemistry is an indispensable tool for accelerating the design and discovery of new molecules. Density Functional Theory (DFT) and Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in understanding and predicting the properties of 2-(2-phenylethenyl)-8-quinolinol derivatives.

Future computational efforts will focus on:

Predictive QSAR Models: Developing robust QSAR models to predict the biological activity of new derivatives before synthesis. aaup.eduaaup.edu Such models have been used to simulate the anticancer activity of 2-styrylquinoline (B1231325) derivatives against colon cancer cells, establishing a relationship between molecular structure and inhibitory activity. aaup.eduaaup.edu

DFT for Reactivity and Stability: Using DFT calculations to study the electronic structure, reactivity, and stability of both the ligand and its metal complexes. rsc.orgnih.gov These studies can determine properties like the HOMO-LUMO energy gap, which relates to chemical reactivity and kinetic stability, helping to design more stable and effective molecules. nih.gov

Simulating Molecular Interactions: Employing molecular docking and molecular dynamics simulations to visualize how these molecules interact with biological targets. aaup.edu This approach has been used to study the interactions between styrylquinoline derivatives and proteins like p53, identifying key amino acid residues involved in binding. aaup.eduaaup.edu

Time-Dependent DFT (TD-DFT): Using TD-DFT to predict the absorption and emission spectra of new derivatives and their metal complexes, which is crucial for designing new materials for OLEDs and fluorescent sensors. rsc.org

Elucidation of Undiscovered Molecular Targets

While 2-styryl-8-hydroxyquinoline derivatives are known to possess a wide range of biological activities—including anticancer, anti-HIV, antimicrobial, and antimalarial properties—the precise molecular mechanisms are often not fully understood. acs.org A critical area for future research is the identification and validation of their specific molecular targets.

Research should aim to:

Identify Protein Targets: Utilize chemical biology approaches coupled with proteomics (e.g., nano-LC/MS analysis) to identify the direct protein targets of these compounds in cells. mdpi.com Studies have already implicated proteins like MDM4 and FTH1 in the anticancer activity of related quinolinol derivatives. mdpi.com

Probe Mechanisms of Action: Investigate the downstream cellular effects following target engagement. For example, some styrylquinolines have been shown to induce cancer cell death by generating reactive oxygen species (ROS), changing the cellular redox balance, and activating p53-independent apoptosis. nih.gov

Structure-Activity Relationship (SAR) Studies: Synthesize and test focused libraries of derivatives to build detailed SAR models. nih.govnih.gov This can reveal which functional groups are critical for activity against specific targets, such as the importance of electron-withdrawing substituents on the styryl ring for anticancer effects. nih.govnih.gov

Investigate Neurodegenerative Disease Targets: Given the role of metal chelation in neurodegenerative diseases, exploring the potential of these compounds to interact with targets relevant to Alzheimer's disease is a promising avenue. acs.orgnih.gov

Expansion into Emerging Material Science Applications

Beyond their established use in OLEDs, the unique properties of this compound and its metal complexes make them suitable for a range of other material science applications.

Future research could explore their use as:

Fluorescent Chemosensors: The fluorescence of 8-hydroxyquinoline (B1678124) is often enhanced upon chelation with metal ions, making its derivatives excellent candidates for developing selective and sensitive fluorescent sensors for detecting specific metal ions in biological or environmental samples. nih.govscispace.com

Corrosion Inhibitors: N-heterocyclic compounds are effective corrosion inhibitors for metals due to the ability of heteroatoms to adsorb strongly onto metal surfaces. researchgate.net The quinoline scaffold is a promising platform for designing new, highly effective corrosion inhibitors.

Biomarkers and Bio-imaging Agents: The inherent fluorescence of these compounds can be harnessed for bio-imaging applications. nih.gov Quinoline-based fluorophores are valuable for labeling and studying DNA, as well as for identifying bacteria. nih.gov

Nonlinear Optical (NLO) Materials: The extended π-conjugated system in styrylquinolines suggests potential for applications in nonlinear optics, which is relevant for technologies like optical data storage and telecommunications.

Q & A

Basic Research Questions

Q. What are the synthetic routes for 2-(2-Phenylethenyl)-8-Quinolinol, and how is its structural integrity validated?

  • Methodological Answer : The compound can be synthesized via electrophilic halogenation of 8-quinolinol derivatives under controlled conditions. For example, halogenation with elemental chlorine or bromine in chloroform at acidic pH favors substitution at the 5-position, while basic conditions target the 7-position . Structural validation typically employs nuclear magnetic resonance (NMR) spectroscopy for proton and carbon environments, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography for resolving regioselectivity in halogenated products .

Q. How do structural modifications of this compound influence its chelating properties?

  • Methodological Answer : Substituents at the 2-position (e.g., phenylvinyl groups) enhance metal-binding affinity by altering electron density and steric effects. Azomethine derivatives of 8-quinolinol, for instance, form intensely colored chelates with transition metals, as shown by spot tests with Fe³⁺ and Cu²⁺. Potentiometric titration in 50% dioxane reveals that phenyl substituents lower the acid dissociation constants (pKOH and pKNH⁺), enhancing ligand acidity and metal coordination efficiency .

Q. What spectroscopic techniques are used to determine the acid dissociation constants (pKa) of this compound?

  • Methodological Answer : Potentiometric titration in aqueous-dioxane mixtures (50% v/v) at 25°C is the standard method. The pKa values for 8-quinolinol derivatives are influenced by substituents; for example, 2-(p-tolylaminomethyl)-8-quinolinol exhibits a pKOH of 8.2 ± 0.1, compared to 9.9 for unsubstituted 8-quinolinol, due to electron-withdrawing effects .

Advanced Research Questions

Q. How does this compound activate p53 in cancer cells, and what experimental evidence supports this mechanism?

  • Methodological Answer : The compound stabilizes p53 by direct binding (KD = 200 ± 52 nM via surface plasmon resonance) and promotes nuclear localization, as shown by immunofluorescence. Transcriptional activation of p53 targets (PUMA, BAX) is validated using qPCR and luciferase reporter assays. Notably, p53-null cells retain partial sensitivity (2.5-fold higher viability than wild-type), suggesting secondary pathways, such as ROS induction or mitochondrial apoptosis, which require further exploration via knockout models or proteomic profiling .

Q. How can researchers resolve contradictions in p53-dependent versus p53-independent cytotoxicity observed with this compound?

  • Methodological Answer : Use isogenic cell lines (p53⁺/⁺ vs. p53⁻/⁻) to isolate p53-specific effects. Combinatorial assays—such as siRNA knockdown of p53 with caspase-3/7 activity measurements—can quantify apoptotic contributions. Metabolomic profiling may identify off-target pathways, such as ATP depletion or glutathione oxidation, to explain residual cytotoxicity in p53-null systems .

Q. What experimental design considerations are critical for optimizing halogenated derivatives of this compound?

  • Methodological Answer : Regioselectivity in halogenation depends on solvent polarity and pH. For chlorination, acidic conditions (e.g., H₂SO₄ in CHCl₃) favor the 5-position, while basic media (e.g., NaOH in DMF) target the 7-position. Iodination requires alternative agents like N-iodosuccinimide due to mechanistic differences. Computational modeling (e.g., HOMO-LUMO analysis) can predict reactive sites, validated by HPLC and ¹H-NMR .

Q. How can computational methods predict the binding interactions between this compound and p53?

  • Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) using the p53 DNA-binding domain (PDB: 1TUP) can identify key residues (e.g., Arg248, Lys120) involved in binding. Density functional theory (DFT) calculations assess electronic complementarity, while molecular dynamics (MD) simulations evaluate stability over time. Experimental validation via alanine-scanning mutagenesis of p53 can confirm computational predictions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.